An In-depth Technical Guide on (6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid
An In-depth Technical Guide on (6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid is a substituted phenylboronic acid that serves as a versatile building block in organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its utility primarily stems from its ability to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. The strategic placement of bromo, fluoro, and methoxy substituents on the phenyl ring allows for fine-tuning of steric and electronic properties, which can influence the biological activity and pharmacokinetic profiles of derivative compounds. This guide provides a comprehensive overview of the chemical properties, potential applications, and relevant experimental protocols for this compound.
Core Chemical Properties
While specific experimental data for melting and boiling points of (6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid are not consistently reported in publicly available literature, the core chemical properties have been identified. Boronic acids are known to be generally stable and easy to handle, making them valuable reagents in organic synthesis.[1]
| Property | Value | Reference |
| CAS Number | 957035-08-4 | [2][3] |
| Molecular Formula | C₇H₇BBrFO₃ | [2][3] |
| Molecular Weight | 248.84 g/mol | [2][3] |
| Physical Form | Solid (typical for phenylboronic acids) | [4] |
| Storage Conditions | Inert atmosphere, 2-8°C | [2] |
Applications in Drug Discovery and Organic Synthesis
Phenylboronic acids are indispensable in modern pharmaceutical synthesis, largely due to their role in the Suzuki-Miyaura cross-coupling reaction.[6] This reaction facilitates the formation of biaryl structures, which are common motifs in many pharmacologically active compounds.[6] The substituents on the phenyl ring of (6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid can modulate the biological activity of synthesized molecules. For instance, fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[6]
Beyond their role as synthetic intermediates, phenylboronic acid derivatives are being explored for their own therapeutic potential. They are known to act as enzyme inhibitors, with some forming covalent bonds with target proteins.[7][8] For example, phenylboronic acids have been investigated as inhibitors of enzymes like proteases and β-lactamases, which are relevant in cancer and infectious diseases, respectively.[7][9] They can also interact with the Rho family of GTP-binding proteins, which are key regulators of cancer cell migration.[10] Furthermore, the ability of phenylboronic acids to reversibly bind with sugars has led to their use in diagnostic and therapeutic applications, including the targeting of sialic acid residues that are overexpressed on the surface of some cancer cells.[11]
Experimental Protocols
Representative Suzuki-Miyaura Cross-Coupling Reaction
The following is a general protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which can be adapted for use with (6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid. The specific conditions, including the choice of catalyst, ligand, base, and solvent, may require optimization depending on the coupling partner.
Materials:
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(6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid (1.1 equivalents)
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Aryl halide (or triflate) (1.0 equivalent)
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Palladium catalyst (e.g., Pd₂(dba)₃, 0.05 equivalents)
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Phosphine ligand (e.g., 2-(ditert-butylphosphino)-biphenyl (JohnPhos), 0.2 equivalents)
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Base (e.g., Cesium carbonate (Cs₂CO₃), 3.0 equivalents)
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Solvent (e.g., a mixture of Tetrahydrofuran (THF) and water)
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Round-bottom flask
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Magnetic stirrer and stir bar
-
Heating mantle or oil bath
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Inert atmosphere (e.g., Argon or Nitrogen)
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Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a round-bottom flask, add the aryl halide (1.0 eq.), (6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid (1.1 eq.), Pd₂(dba)₃ (0.05 eq.), JohnPhos (0.2 eq.), and cesium carbonate (3.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the solvent (e.g., THF and water mixture) to the flask via syringe.
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Heat the reaction mixture to the desired temperature (e.g., 40°C) and stir for the required time (e.g., 2.5 hours), monitoring the reaction progress by a suitable technique like TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Extract the product with an organic solvent such as ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.[12]
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Potential Role in Signaling Pathway Inhibition
Phenylboronic acids have been shown to impact cancer cell migration by inhibiting key signaling pathways. The diagram below illustrates a simplified potential mechanism of action.
Caption: Potential inhibition of cell migration signaling by phenylboronic acids.
Conclusion
(6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid is a valuable synthetic intermediate with significant potential in drug discovery and development. Its utility in the Suzuki-Miyaura cross-coupling reaction allows for the efficient synthesis of complex biaryl compounds. Furthermore, the broader class of phenylboronic acids exhibits promising biological activities, including enzyme inhibition and interference with cancer cell signaling pathways. Further research into the specific biological effects of this compound and its derivatives could lead to the development of novel therapeutic agents.
References
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. 957035-08-4|(6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 3. (6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid [acrospharma.co.kr]
- 4. 2-Bromo-6-fluoro-3-methoxyphenylboronic acid 957062-89-4 [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. nbinno.com [nbinno.com]
- 7. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boron-Containing Pharmacophore | MIT Technology Licensing Office [tlo.mit.edu]
- 9. mdpi.com [mdpi.com]
- 10. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phenylboronic acids-based diagnostic and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
